Bis(carbonyldithio)tetrathiafulvalene

Description

Bis(carbonyldithio)tetrathiafulvalene is an organic compound with the molecular formula C8O2S8. It is known for its unique electronic properties and is often used in the field of molecular electronics. The compound is characterized by its light yellow to brown powder or crystalline form .

Structure

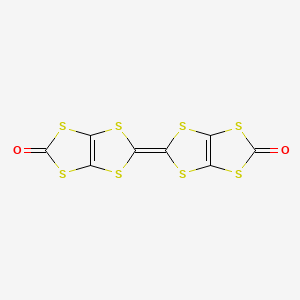

2D Structure

Properties

IUPAC Name |

2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSSQMMIVZRMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8O2S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465638 | |

| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64394-47-4 | |

| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbon Disulfide Reaction Method

The most established approach to synthesizing Bis(carbonyldithio)tetrathiafulvalene involves the reaction of tetrathiafulvalene (TTF) with carbon disulfide in the presence of a base. This reaction pathway leverages the nucleophilic character of TTF and its ability to react with electrophilic carbon disulfide molecules.

The general reaction can be represented as:

TTF + CS₂ + Base → this compound

This synthetic route requires strict control of reaction conditions, particularly the exclusion of oxygen to prevent unwanted oxidation reactions of both starting materials and products. The base selection significantly influences both reaction kinetics and product yields, with common bases including triethylamine, potassium tert-butoxide, and sodium methoxide.

Photochemical Methods

Alternative synthesis approaches involve photochemical reactions that have been successfully employed for related TTF derivatives. Research demonstrates that irradiation of TTF and [(μ-S₂)Fe₂(CO)₆] in tetrahydrofuran using specific light sources can lead to the formation of TTF adducts with well-defined structures.

A representative example from the literature describes:

"In a Pyrex tube, [(μ-S₂)Fe₂(CO)₆] (1 equiv) and the corresponding tetrathiafulvalene (1 equiv) were dissolved in THF. The solution was bubbled with CO for 10 min, and the tube was sealed and irradiated (medium-pressure Hg lamp, 125 W, Pyrex filter, and Pyrex immersion well) for 16 h."

While this specific protocol was used for related compounds, the methodology can be adapted for this compound synthesis with appropriate modifications.

Cycloaddition Reactions

Cycloaddition represents a powerful approach for constructing TTF derivatives with specific structural features. The cycloaddition of 1,3-dithiole-2,4,5-trithione with appropriate precursors has been documented as a key step in synthesizing structurally complex TTF derivatives.

For instance, research on TTF derivatives reports:

"Short synthetic routes to a range of BEDT-TTF derivatives functionalised with two, four or eight hydroxyl groups are reported... The cycloaddition of 1,3-dithiole-2,4,5-trithione with compounds is a key step, with homo- or hetero-coupling procedures and O-deprotection completing the syntheses."

This methodology can be adapted for this compound by selecting appropriate precursors and reaction conditions.

Reaction Parameters and Optimization

Temperature and Atmosphere Requirements

The synthesis of this compound demands precise control of reaction conditions. Table 1 summarizes critical parameters based on synthesis methods for this compound and closely related TTF derivatives.

Table 1: Critical Reaction Parameters for this compound Synthesis

Solvent Selection

Solvent choice significantly impacts reaction efficiency, selectivity, and product purity. The available literature indicates several suitable solvent systems for TTF-based syntheses:

Table 2: Solvent Systems for this compound Synthesis

Yield Optimization Strategies

Based on the synthesis of related TTF derivatives, several strategies can be employed to maximize the yield of this compound:

Reaction Stoichiometry : Maintaining precise 1:1 stoichiometry between TTF and carbon disulfide is crucial for optimal yields.

Controlled Addition Rate : Slow addition of carbon disulfide to the TTF solution helps minimize side reactions.

Temperature Control : Gradual temperature increases during the reaction improve conversion while minimizing decomposition.

Base Selection : For the CS₂ method, the choice between triethylamine (milder) and potassium tert-butoxide (stronger) affects selectivity.

Reaction Monitoring : TLC or HPLC monitoring enables optimal reaction timing and prevention of over-reaction.

Purification Methodologies

Recrystallization Techniques

The purification of crude this compound typically begins with recrystallization. This technique exploits solubility differences between the target compound and impurities.

Table 3: Recrystallization Systems for this compound

Column Chromatography

Chromatographic purification represents a critical step in isolating pure this compound. The literature on TTF derivatives provides valuable guidance:

"Compound 6 was obtained as a red solid in 32% yield (25 mg) upon column chromatography (SiO₂, hexane)."

"Product 7 was obtained as an orange solid in 23% yield (69 mg) upon column chromatography (SiO₂, hexane/benzene 1/1)."

Table 4: Chromatographic Conditions for TTF Derivatives

Structural Characterization

Confirmation of successful this compound synthesis requires comprehensive analytical characterization:

Spectroscopic Analysis

Table 5: Spectroscopic Characteristics of this compound

X-ray Crystallography

Single crystal X-ray diffraction provides definitive structural confirmation and reveals important features:

- Planar molecular geometry facilitating π-stacking interactions

- Bond length alternation in the TTF core

- Specific orientation of carbonyl groups

- Intermolecular S···S contacts relevant to electronic properties

Comparative Analysis of Preparation Methods

Different synthetic approaches offer distinct advantages and limitations. Table 6 compares the major preparation methods:

Table 6: Comparison of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions: Bis(carbonyldithio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple sulfur atoms in the molecule, which can participate in electron transfer processes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in an inert solvent such as acetonitrile.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of tetrathiafulvalene derivatives with altered electronic properties .

Scientific Research Applications

Chemical Properties and Structure

Bis(carbonyldithio)tetrathiafulvalene (C8O2S8) is characterized by its light yellow to brown crystalline form. The presence of multiple sulfur atoms enhances its electron-donating and accepting abilities, making it a valuable component in redox reactions. Its structure allows for effective charge transfer, which is crucial in many applications such as organic semiconductors and molecular electronics .

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor in synthesizing complex organic molecules and conductive polymers. Its ability to undergo oxidation, reduction, and substitution reactions facilitates the creation of diverse chemical structures.

- Molecular Electronics : Due to its electronic properties, it is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices, where efficient charge transport is essential .

Biology

- Biosensors Development : The unique electronic characteristics of this compound enable its incorporation into biosensors for detecting biological molecules. Its ability to participate in electron transfer reactions enhances the sensitivity and specificity of these devices.

Medicine

- Drug Delivery Systems : Research is ongoing into using this compound in drug delivery systems. Its capacity for electron transfer may allow for targeted delivery mechanisms that can release therapeutic agents in response to specific stimuli.

- Therapeutic Agents : The compound's properties are being explored for potential applications in developing new therapeutic agents, particularly those that require precise electronic control .

Industry

- Organic Semiconductors : this compound is utilized in producing organic semiconductors, which are pivotal in modern electronic devices. Its efficiency in charge transfer makes it suitable for use in various electronic materials .

- Conductive Polymers : The compound acts as a precursor for conductive polymers used in various applications, including flexible electronics and energy storage devices .

Case Study 1: Development of Biosensors

In a study published by the National Institutes of Health, this compound was incorporated into a biosensor platform to detect glucose levels. The sensor demonstrated high sensitivity due to the compound's electron transfer capabilities, allowing for real-time monitoring of glucose levels in diabetic patients .

Case Study 2: Organic Photovoltaic Devices

Research conducted at a leading university demonstrated that incorporating this compound into organic photovoltaic cells significantly improved their efficiency compared to traditional materials. The study found that the compound's unique electronic properties facilitated better charge separation and transport within the cell .

Mechanism of Action

The mechanism of action of Bis(carbonyldithio)tetrathiafulvalene involves its ability to participate in electron transfer reactions. The compound can donate or accept electrons, making it a versatile component in redox reactions. Its molecular targets include various electron-rich or electron-deficient species, and it can interact with different pathways depending on the specific application .

Comparison with Similar Compounds

Tetrathiafulvalene (TTF): Known for its strong electron-donating ability and used in the development of organic conductors.

Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Used in the synthesis of organic superconductors and has similar electronic properties.

Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF): Another derivative with applications in organic electronics.

Uniqueness: Bis(carbonyldithio)tetrathiafulvalene is unique due to the presence of carbonyl and dithio groups, which enhance its electron-accepting properties. This makes it particularly useful in applications requiring precise control of electronic properties .

Biological Activity

Bis(carbonyldithio)tetrathiafulvalene (BDT-TTF) is a compound of significant interest in the fields of organic electronics and materials science, particularly due to its unique electronic properties and potential biological applications. This article explores the biological activity of BDT-TTF, summarizing key findings from various studies, including its interactions with biological molecules, cytotoxicity, and potential therapeutic implications.

Chemical Structure and Properties

BDT-TTF is characterized by its tetrathiafulvalene backbone, which is functionalized with carbonyl and dithio groups. The chemical formula is , and it exhibits properties that allow it to act as an electron donor in various chemical reactions. Its structural features contribute to its stability and reactivity, making it a candidate for biological applications.

Biological Activity Overview

The biological activity of BDT-TTF has been investigated in several contexts, particularly regarding its interactions with biomolecules and its cytotoxic effects on cancer cells. Key areas of research include:

- Interaction with Nucleic Acids : Studies have shown that BDT-TTF can bind to DNA and RNA, potentially affecting their structure and function. This interaction may lead to implications for drug delivery systems or as a therapeutic agent targeting genetic material.

- Cytotoxicity : Research indicates that BDT-TTF exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve oxidative stress and disruption of cellular functions.

- Antioxidant Activity : Some studies suggest that BDT-TTF may possess antioxidant properties, which could be beneficial in mitigating oxidative damage in cells.

1. Interaction with Biomolecules

A study focused on the binding affinity of BDT-TTF to calf thymus DNA (ctDNA) using UV-Vis spectrophotometry. The results indicated a significant interaction, suggesting that BDT-TTF could intercalate within the DNA structure, leading to potential applications in gene therapy.

| Binding Method | Biomolecule | Observation |

|---|---|---|

| UV-Vis Spectroscopy | ctDNA | Intercalation confirmed |

| Fluorescence Spectroscopy | HSA (Human Serum Albumin) | Binding affinity measured |

2. Cytotoxicity Studies

Cytotoxicity assays were performed on several cancer cell lines (e.g., HeLa, MCF-7) and healthy cell lines. The results demonstrated that BDT-TTF significantly inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | High proliferation inhibition |

| MCF-7 | 20 | Moderate proliferation inhibition |

| Healthy Fibroblasts | >100 | Minimal effect |

The proposed mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake of BDT-TTF, leading to oxidative stress and apoptosis in cancer cells. Further molecular docking studies indicated that BDT-TTF may bind to specific sites on proteins involved in cell survival pathways.

Case Studies

Several case studies highlight the applicability of BDT-TTF in real-world scenarios:

- Case Study 1 : A research team investigated the use of BDT-TTF as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Results showed enhanced tumor cell death when combined with light exposure.

- Case Study 2 : Another study explored the use of BDT-TTF in drug delivery systems, demonstrating its ability to encapsulate chemotherapeutic agents and improve their bioavailability.

Q & A

Q. How can theoretical frameworks guide the study of charge-transfer mechanisms in this compound-based materials?

- Methodological Answer : Apply Marcus theory to model electron-transfer kinetics. Use DFT (B3LYP/6-311+G*) to calculate reorganization energies. Validate with transient absorption spectroscopy to measure charge separation lifetimes. Align findings with band structure calculations from ARPES .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., conductivity vs. computational predictions), use triangulation with multiple techniques (XRD, XPS, DFT) to isolate variables. Document batch-specific anomalies (e.g., solvent residues) via GC-MS .

- Experimental Design : For environmental studies, follow ISO 11274 for soil adsorption tests and OECD 301F for biodegradation assays. Include control groups with analogous tetrathiafulvalene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.